2-Methoxy-4-[(1-phenylethylamino)methyl]phenol
Description
Properties
CAS No. |
680185-61-9 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-methoxy-4-[(1-phenylethylamino)methyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-12(14-6-4-3-5-7-14)17-11-13-8-9-15(18)16(10-13)19-2/h3-10,12,17-18H,11H2,1-2H3 |
InChI Key |
ULFZWUBHPZSWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol typically involves the reaction of 2-methoxyphenol with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(1-phenylethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted phenols .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant and Anti-inflammatory Properties
Research indicates that compounds similar to 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol exhibit significant antioxidant and anti-inflammatory activities. These properties make it a candidate for therapeutic applications in treating oxidative stress-related diseases and inflammatory conditions. For instance, studies have shown that derivatives of this compound can inhibit the expression of pro-inflammatory cytokines, suggesting potential use in managing chronic inflammatory diseases.
1.2 Cancer Treatment
Recent studies have explored the anticancer potential of 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol. In vitro experiments demonstrated its ability to reduce cell viability in various cancer cell lines by inhibiting critical proteins involved in cell proliferation and migration. For example, its effects on pancreatic cancer cells indicated a reduction in migratory activity and cell cycle arrest .
Biochemical Research
2.1 Enzyme Inhibition Studies
The phenolic structure of 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol allows it to interact with various enzymes through hydrogen bonding with amino acid residues. This interaction is crucial for understanding its mechanism of action as an enzyme inhibitor or modulator. Studies have focused on assessing its binding affinity with specific biological targets, which could lead to the development of new therapeutic agents.
2.2 Interaction with Biological Targets
The compound's aminoethyl group enhances its specificity and binding affinity for biological targets. Research has highlighted its potential role as a selective inhibitor for certain enzymes involved in metabolic pathways, thus opening avenues for drug development aimed at metabolic disorders.
Cosmetic Applications
3.1 Skin Care Formulations
Due to its antioxidant properties, 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol is being investigated for inclusion in cosmetic formulations aimed at skin care. Its ability to scavenge free radicals can help protect skin cells from oxidative damage, making it a valuable ingredient in anti-aging products .
Materials Science
4.1 Synthesis of Advanced Materials
The compound serves as a versatile building block for synthesizing more complex molecules in materials science. Its functional groups allow for various modifications, making it useful in the production of specialty chemicals and advanced materials such as polymers . The incorporation of this compound into material matrices can enhance their mechanical properties and thermal stability.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol on human pancreatic cancer cell lines (Panc-1 and SNU-213). Results indicated that treatment with this compound significantly decreased cell viability and inhibited migration by affecting key signaling pathways such as Focal Adhesion Kinase (FAK) and AKT phosphorylation levels.
Case Study 2: Cosmetic Formulation Development
Research focused on integrating 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol into a new anti-aging cream formulation demonstrated improved antioxidant capacity compared to traditional formulations. The study highlighted user satisfaction regarding skin texture improvement after consistent application over several weeks.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol:
Phenol, 2-methoxy-4-(methoxymethyl): This compound has a methoxymethyl group instead of the phenylethylamino group.
Uniqueness
2-Methoxy-4-[(1-phenylethylamino)methyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
2-Methoxy-4-[(1-phenylethylamino)methyl]phenol, also known by its CAS number 680185-61-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, binding affinity to biological targets, and its mechanism of action.
Chemical Structure and Properties
The molecular formula for 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol is C17H23NO2. The compound features a methoxy group, a phenol moiety, and an ethylamino side chain, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol |
Anti-inflammatory Activity
Research has indicated that 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol exhibits significant anti-inflammatory properties. A study evaluated the anti-inflammatory effects of various aminomethyl derivatives, including this compound, using a heat-induced protein denaturation technique. The results showed that the compound had a higher anti-inflammatory activity compared to standard drugs like diclofenac sodium. The structure-activity relationship (SAR) indicated that the presence of the aminomethyl group enhances its efficacy .
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. These studies suggest that the compound interacts effectively with certain receptors involved in inflammatory pathways. The binding affinity is crucial for understanding how the compound can modulate biological responses at the molecular level.
The proposed mechanism of action for 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol involves its interaction with specific enzymes and receptors responsible for inflammatory responses. The methoxy and phenolic groups are believed to facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's ability to inhibit pro-inflammatory mediators. This interaction ultimately leads to a reduction in inflammation and pain .
Case Studies
Several case studies have documented the effects of this compound in various experimental settings:
- In Vivo Studies : In animal models, administration of 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol resulted in reduced edema and inflammatory markers compared to control groups.
- Cell Line Studies : In vitro studies using human cell lines demonstrated that the compound significantly decreased the production of cytokines associated with inflammation.
- Structure-Activity Relationship Analysis : A detailed SAR analysis indicated that modifications to the amino group can enhance anti-inflammatory activity, suggesting pathways for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
